6-Methyl-4-methoxy-benzofurazan
Description
Significance of Benzofurazan (B1196253) Scaffolds in Heterocyclic Chemistry Research
The benzofurazan scaffold, also known as 2,1,3-benzoxadiazole, is a bicyclic heterocyclic system that has become a cornerstone in medicinal and materials chemistry. Its importance stems from the diverse biological activities exhibited by its derivatives, including antifungal, antibacterial, and antitumor properties. nih.govnih.govrsc.org The rigid, planar structure of the benzofurazan ring system allows for predictable interactions with biological targets, making it an attractive framework for drug design. mdpi.com Furthermore, the electronic nature of the benzofurazan moiety can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. elsevierpure.com This versatility has led to the use of benzofurazan derivatives as fluorescent probes and in the development of novel materials. colab.wsmdpi.com
The ability of the benzofurazan scaffold to participate in various chemical transformations facilitates the synthesis of a wide array of derivatives. rsc.org Researchers have explored these derivatives for their potential as inhibitors of enzymes and protein-protein interactions, highlighting the scaffold's role in addressing challenging biological targets. elsevierpure.com The broad spectrum of applications for benzofurazan derivatives underscores their significance in the field of heterocyclic chemistry.
Evolution of Academic and Industrial Research Interest in Substituted Benzofurazans
Academic and industrial interest in substituted benzofurazans has evolved significantly over the past few decades. Initially recognized for their energetic properties, research has increasingly shifted towards their application in life sciences. mdpi.com This transition was driven by the discovery of their potent and varied biological activities.
In academia, research has focused on synthesizing novel benzofurazan derivatives and evaluating their efficacy against various diseases. For instance, studies have demonstrated the potential of these compounds as antifungal agents against plant pathogens and as antibacterial agents. nih.govnih.gov Furthermore, the unique fluorescent properties of certain benzofurazan derivatives have been harnessed to develop chemosensors and imaging agents for biological systems. colab.ws
From an industrial perspective, the pharmaceutical sector has shown considerable interest in benzofurazan-based compounds as potential drug candidates. The scaffold's ability to modulate biological activity through substitution makes it a valuable tool in drug discovery programs. elsevierpure.com The development of benzofurazan derivatives as potential anticancer agents is a particularly active area of research, with studies focusing on their ability to inhibit critical cellular processes in cancer cells. elsevierpure.com The growing number of patents and publications from both academic and industrial laboratories reflects the sustained and increasing interest in this versatile class of compounds.
Scope of Academic Inquiry into 6-Methyl-4-methoxy-benzofurazan and Related Analogues
While extensive research exists on the broader class of benzofurazan derivatives, the specific compound This compound and its closely related analogues represent a more specialized area of academic inquiry. Research into this particular subset of benzofurazans is often driven by the desire to understand how specific substitution patterns on the benzofurazan ring influence its chemical and biological properties.
Academic investigations into analogues of this compound often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR). These studies systematically vary the substituents at different positions on the benzofurazan ring to probe their effects on a particular biological target or chemical property. For example, research into related nitrobenzofurazans has explored how different aniline (B41778) substitutions impact their selectivity as inhibitors of CREB-mediated gene transcription. elsevierpure.com
The primary focus of academic inquiry for these specific analogues often lies in medicinal chemistry, with the goal of developing novel therapeutic agents. The structural information for related compounds can be found in chemical databases such as PubChem, which provides details on similar structures like 4-Methoxy-6-methyl-2-benzofuran-1,3-dione. nih.gov While direct and extensive research on this compound itself may be limited in publicly available literature, the principles and findings from studies on its analogues provide a valuable framework for predicting its potential properties and applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-6-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-6-8(10-12-9-6)7(4-5)11-2/h3-4H,1-2H3 |
InChI Key |
XAAPPEPGMWCBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NON=C2C(=C1)OC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 6 Methyl 4 Methoxy Benzofurazan and Benzofurazan Derivatives
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Benzofurazan (B1196253) Systems
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic systems like benzofurazan and its derivatives. researchgate.net This reaction is characteristic of aromatic rings bearing potent electron-withdrawing groups, which are necessary to activate the ring for attack by a nucleophile. The benzofurazan moiety itself serves this activating role effectively.
The SNAr mechanism is typically a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (such as a halide). This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this complex is crucial to the reaction's feasibility. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final substitution product.
For a substituted benzofurazan to undergo an SNAr reaction, it must possess a good leaving group. The reaction is further facilitated by additional electron-withdrawing substituents, such as a nitro group, which enhance the electrophilicity of the carbon centers and help stabilize the negative charge of the Meisenheimer intermediate. researchgate.net Conversely, electron-donating groups, such as the methyl and methoxy (B1213986) groups in 6-Methyl-4-methoxy-benzofurazan, would be expected to decrease the ring's electrophilicity and thus slow down the rate of SNAr reactions compared to unsubstituted or nitro-substituted benzofurazans.
Kinetic studies of SNAr reactions on benzofurazan derivatives provide quantitative insight into their electrophilic character. The reactivity of these systems can be described by the linear free energy relationship log k (20°C) = sN(E + N), where E is the electrophilicity parameter of the benzofurazan, while N and sN are the nucleophilicity and sensitivity parameters of the nucleophile, respectively. researchgate.net
Detailed kinetic investigations have been performed on 7-substituted-4-nitrobenzofurazans. For instance, the reactions of 7-chloro-4-nitrobenzofurazan (a compound with a good leaving group) and 7-methoxy-4-nitrobenzofurazan with various secondary cyclic amines have been measured in acetonitrile (B52724). The second-order rate constants (k1) and the determined electrophilicity parameters (E) highlight the influence of the leaving group on reactivity. researchgate.net
| Electrophile (L) | Nucleophile | k1 (M-1s-1) | Electrophilicity (E) |
|---|---|---|---|
| Cl | Pyrrolidine | 1.11 x 105 | -13.78 |
| Piperidine | 2.84 x 104 | ||
| Morpholine | 2.10 x 103 | ||
| OCH3 | Pyrrolidine | 2.35 x 10-1 | -18.33 |
| Piperidine | 1.14 x 10-1 | ||
| Morpholine | 1.10 x 10-2 |
The data clearly show that 7-chloro-4-nitrobenzofurazan is significantly more electrophilic (less negative E value) and reacts orders of magnitude faster than 7-methoxy-4-nitrobenzofurazan, underscoring the superior nature of chloride as a leaving group compared to methoxide (B1231860) in this system. researchgate.net
The solvent plays a critical role in SNAr reactions, influencing reaction rates by stabilizing the charged species involved, particularly the Meisenheimer complex. The choice of solvent can drastically affect the reaction rate and, in some cases, the mechanism itself. nih.gov
Generally, polar aprotic solvents like DMSO, DMF, and acetonitrile are preferred for SNAr reactions because they are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. While dipolar aprotic solvents are common, SNAr reactions can proceed in a variety of other solvents, including alcohols and ethers. youtube.com Studies on aniline (B41778) substitution reactions in methanol-DMSO mixtures have shown that both nonspecific and specific solvent-solute interactions govern the reaction kinetics. uomustansiriyah.edu.iqbyjus.com The reaction rates are favored in polar solvents capable of hydrogen bond acceptance, which helps to stabilize the transition state leading to the Meisenheimer intermediate. nih.gov For this compound, a similar dependence on solvent polarity and hydrogen-bonding characteristics would be anticipated for any potential SNAr reaction.
Electrophilic Aromatic Substitution (SEAr) Investigations
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. uomustansiriyah.edu.iq This reaction is characteristic of electron-rich benzenoid systems. The benzofurazan ring, being inherently electron-deficient due to the electron-withdrawing nature of the furazan (B8792606) ring, is strongly deactivated towards electrophilic attack. libretexts.org Therefore, SEAr reactions on the benzofurazan nucleus are generally difficult and require harsh reaction conditions. libretexts.org
However, the reactivity of a substituted benzofurazan is also influenced by the electronic effects of its substituents. In the case of This compound , the molecule contains two electron-donating groups: a methoxy group (-OCH3) and a methyl group (-CH3). Both are activating groups that increase the electron density of the aromatic ring, primarily at the ortho and para positions relative to themselves. libretexts.orglibretexts.org
The methoxy group is a strong activating group, while the methyl group is a weaker one. They would work in concert to counteract the deactivating effect of the furazan ring. The directing effects of these substituents would channel any potential electrophilic attack to specific positions. For this compound, the position most activated towards electrophilic attack would be C5, which is ortho to the powerful methoxy activator and para to the methyl group. The C7 position is sterically hindered by the adjacent fused ring and the peri-methoxy group. Thus, if an SEAr reaction could be forced to occur, substitution would be predicted to happen selectively at the C5 position.
Radical Reactions and Electron Transfer Processes
While many SNAr reactions proceed via the polar, two-step Meisenheimer mechanism, alternative pathways involving single electron transfer (SET) can operate under certain conditions. A change in mechanism from a polar SNAr pathway to a SET pathway has been observed in the reactions of some benzofurazan derivatives. researchgate.netbyjus.com
For example, kinetic studies on the reactions of 7-L-4-nitrobenzofurazans with a series of substituted anilines revealed a biphasic Brønsted plot. With less basic anilines, the reaction follows the expected SNAr mechanism. However, with more basic (more electron-rich) anilines, the Brønsted coefficient (βnuc) was found to be greater than 1, which is indicative of a SET mechanism. researchgate.netbyjus.com This suggests that for sufficiently strong nucleophiles, an initial electron transfer from the nucleophile to the highly electrophilic benzofurazan ring becomes the dominant pathway, forming a radical ion pair that subsequently collapses to the product.
Given that this compound is expected to be less electrophilic than its nitro-substituted counterparts, a SET mechanism would be less probable unless reacting with exceptionally strong reducing agents or under photolytic conditions that can induce electron transfer.
Comparative Reactivity Analysis of this compound with Other Substituted Benzofurazans
The primary factor governing the reactivity of benzofurazans in SNAr reactions is their electrophilicity. This is heavily influenced by the substituents on the benzene (B151609) ring.
| Compound | Key Substituents | Electronic Effect of Substituents | Predicted Electrophilicity (for SNAr) | Predicted Reactivity (for SEAr) |
|---|---|---|---|---|
| 7-Chloro-4-nitrobenzofurazan | -NO2 (para), -Cl (leaving group) | Strongly electron-withdrawing | Very High | Very Low |
| 7-Methoxy-4-nitrobenzofurazan | -NO2 (para), -OCH3 (leaving group) | Strongly electron-withdrawing | High (but lower due to poorer leaving group) | Very Low |
| This compound | -OCH3 (meta), -CH3 (para) | Strongly electron-donating | Very Low | Moderate (at C5) |
As shown in the table and supported by kinetic data researchgate.net, the presence of a strong electron-withdrawing nitro group makes the 4-nitrobenzofurazan system highly electrophilic and reactive towards nucleophiles. The electrophilicity parameter (E) for 7-chloro-4-nitrobenzofurazan is -13.78, which is significantly higher than that of 7-methoxy-4-nitrobenzofurazan (E = -18.33). researchgate.net
In stark contrast, This compound lacks any strong electron-withdrawing groups other than the fused furazan ring itself. Instead, it possesses two electron-donating groups. The +R effect of the methoxy group and the +I effect of the methyl group both increase the electron density on the benzene ring. This would drastically reduce the electrophilicity of the ring carbons compared to the nitro-substituted analogues, making it a very poor substrate for SNAr reactions, assuming a suitable leaving group were present. Conversely, these same electron-donating groups activate the ring towards electrophilic substitution (SEAr), a reaction that is highly disfavored in nitrobenzofurazans.
Following a comprehensive search for scholarly and scientific data pertaining to "this compound," it has been determined that there is a notable absence of publicly available research specifically detailing the computational and theoretical chemistry insights for this particular compound. While extensive research exists for the broader benzofurazan class of compounds, the specific analyses requested—including Density Functional Theory (DFT) applications, geometry optimization, electronic structure analysis, Molecular Electrostatic Potential (MESP), ab initio and semi-empirical methods, and simulation of reaction pathways—have not been published for this compound.
The scientific community has widely utilized computational methods to investigate various benzofurazan derivatives, shedding light on their electronic properties, reactivity, and potential applications. These studies have established a foundational understanding of the structure-property relationships within this chemical family. However, the influence of the specific substituent pattern of a methyl group at the 6-position and a methoxy group at the 4-position on the benzofurazan core has not been the subject of dedicated computational investigation in the available literature.
Therefore, the detailed analysis as outlined in the user's request, including specific data tables on bond lengths, bond angles, HOMO-LUMO energy gaps, and kinetic and thermodynamic data for this compound, cannot be provided at this time. The generation of such an article would require original research and calculations that are beyond the scope of compiling existing data.
Future computational studies are necessary to elucidate the specific electronic and structural characteristics of this compound and to understand how its unique substitution pattern influences its chemical behavior in comparison to other well-documented benzofurazan derivatives. Such research would be invaluable in expanding the knowledge base of this important class of heterocyclic compounds.
Computational and Theoretical Chemistry Insights into 6 Methyl 4 Methoxy Benzofurazan
Solvent Effects Modeling in Theoretical Studies
Theoretical and computational chemistry studies are frequently performed on molecules in the gas phase for simplicity. However, to accurately predict the behavior of molecules in real-world chemical reactions, which almost always occur in a solvent, the influence of the solvent environment must be taken into account. Solvent effects can significantly alter molecular geometry, electronic structure, and reactivity. wikipedia.orgarxiv.org Computational chemists employ two primary strategies to model these effects: implicit and explicit solvent models. wikipedia.orgarxiv.org
Implicit Solvent Models: These models, also known as continuum solvation models, treat the solvent as a continuous, structureless medium with a defined dielectric constant (ε). wikipedia.orgwikipedia.org The solute molecule is placed within a cavity carved out of this dielectric continuum. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This approach is computationally efficient and provides a good approximation of the bulk electrostatic effects of the solvent. wikipedia.org
Prominent implicit models include:
Polarizable Continuum Model (PCM): One of the most widely used methods, PCM defines the cavity as a series of interlocking spheres centered on the atoms of the solute. wikipedia.orgq-chem.com There are several variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM), which differ in how they calculate the surface charge distribution. wikipedia.orgresearchgate.net
Conductor-like Screening Model (COSMO): In this model, the solute is initially treated as if it were in a perfect conductor (ε → ∞). wikipedia.orggithub.io The resulting surface charges are then scaled by a function that depends on the actual dielectric constant of the solvent, which offers a robust way to handle solvation energies. wikipedia.orgnih.gov The COSMO for Realistic Solvation (COSMO-RS) method extends this by using the surface charge densities to predict thermodynamic properties in solution without fitting them to experimental solvation data. nih.gov
In studies of benzofurazan (B1196253) derivatives, such as 4-X-7-nitrobenzofurazans (where X can be a methoxy (B1213986) group, OCH3), density functional theory (DFT) calculations are often paired with a continuum model like PCM to simulate the solvent environment, for instance, acetonitrile (B52724). semanticscholar.orgresearchgate.net
Explicit Solvent Models: This approach provides a more detailed and physically realistic picture by including a specific number of individual solvent molecules in the calculation. wikipedia.orgyoutube.com The solute and the surrounding solvent molecules are treated as a single supermolecule. This allows for the direct modeling of specific short-range interactions, such as hydrogen bonding, which are crucial in many chemical processes. youtube.comnih.gov
However, explicit solvent models are computationally very demanding due to the large number of atoms involved. rsc.org They require extensive sampling through methods like Molecular Dynamics (MD) or Monte Carlo (MC) simulations to average the properties over many different solvent configurations. youtube.com Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost. nih.gov
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical calculations provide a powerful toolkit for predicting the chemical reactivity of molecules. By computing various electronic structure parameters, known as quantum chemical descriptors, it is possible to gain insight into a molecule's stability, electrophilicity, and nucleophilicity, and to identify the most probable sites for chemical attack. semanticscholar.orgresearchgate.net
Frontier Molecular Orbital (FMO) Theory: A cornerstone of reactivity prediction is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy (less negative) indicates a greater willingness to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy (more negative) indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. ias.ac.in A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ias.ac.in Conversely, a small HOMO-LUMO gap suggests the molecule is more polarizable and reactive. ias.ac.inbeilstein-journals.org
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors for a close analog, 4-methoxy-7-nitrobenzofurazan (NBD-OCH3), have been determined through a combination of experimental (Cyclic Voltammetry) and theoretical (DFT) methods. semanticscholar.orgresearchgate.net
| Descriptor | Symbol | Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.49 | Electron-donating ability |
| LUMO Energy | ELUMO | -3.49 | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 3.00 | Chemical stability and reactivity |
| Chemical Potential | µ | -4.99 | Electron escaping tendency |
| Chemical Hardness | η | 1.50 | Resistance to change in electron distribution |
| Global Electrophilicity Index | ω | 8.30 | Electrophilic nature of the molecule |
Chemical Potential (µ): Calculated as (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from a system. A more negative value indicates higher stability.
Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it represents the resistance of a molecule to a change in its electron distribution. ias.ac.inresearchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.in
Global Electrophilicity Index (ω): Calculated as µ² / (2η), this index quantifies the electrophilic power of a molecule. researchgate.net A higher value indicates a greater capacity to act as an electrophile. The high value for the benzofurazan analog suggests it is a strong electrophile. researchgate.net
Nucleophilic attack (f+): Where the molecule is most susceptible to receiving electrons.
Electrophilic attack (f-): Where the molecule is most susceptible to donating electrons.
Radical attack (f0): Where the molecule is most susceptible to radical reactions.
By analyzing these functions, one can predict the regioselectivity of chemical reactions involving benzofurazan derivatives. researchgate.netfaccts.de
Detailed Scientific Analysis of 6-Methyl-4-methoxy-benzofurazan Remains Elusive in Publicly Available Research
Despite a thorough search of scientific literature and chemical databases, detailed information regarding the specific chemical compound "this compound" and its biological activities is not presently available. Consequently, an in-depth article structured around its Structure-Activity Relationship (SAR) and mechanistic biological studies, as requested, cannot be generated at this time.
Searches for this particular compound did not yield specific studies on its synthesis for SAR profiling, computational QSAR modeling, or its interactions with biological targets at a molecular level. While the broader classes of benzofuran (B130515) and benzofurazan derivatives have been the subject of extensive research, showing a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties, these findings cannot be directly and accurately attributed to the specific molecule of "this compound" without dedicated research on the compound itself.
The scientific community continues to explore the vast chemical space of heterocyclic compounds. It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or that research on it has not been published in publicly accessible domains.
Therefore, the following sections of the requested article outline remain unfulfilled due to the absence of specific data for "this compound":
Structure Activity Relationship Sar and Mechanistic Biological Studies of Benzofurazan Derivatives
Exploration of Biological Target Interaction Mechanisms at a Molecular Level
Interference with Cellular Processes (e.g., gene transcription, protein aggregation)
Further research and publication are required to elucidate the specific chemical and biological properties of "6-Methyl-4-methoxy-benzofurazan".
Role of Substituents (e.g., Methyl, Methoxy) in Modulating Activity Profiles
The introduction of methyl and methoxy (B1213986) groups onto the benzofurazan (B1196253) core can dramatically alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets. Studies on analogous benzofuran (B130515) and benzothiazole (B30560) derivatives have consistently demonstrated the profound impact of these seemingly simple substituents.
The methoxy group, being an electron-donating group, can significantly influence the electron density of the aromatic system. This electronic effect can be crucial for the binding of the molecule to its biological target. For instance, in a series of 2-alkoxycarbonyl benzo[b]furan derivatives evaluated for their antiproliferative activity, the position of the methoxy substituent on the benzene (B151609) ring was found to be a key determinant of potency. mdpi.com The highest activity was observed when the methoxy group was located at the C-6 position. mdpi.com This suggests that the increased electron density at this position may be favorable for interaction with the target protein. Furthermore, the absence of a methoxy substituent has been shown to lead to lower biological activity, underscoring its importance in enhancing the desired pharmacological effect. mdpi.com
The interplay between methyl and methoxy groups can lead to synergistic effects. For example, in a series of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives designed as Mnk inhibitors, the specific combination of these substituents on the benzofuran scaffold was crucial for their potent inhibitory activity.
Future Directions and Emerging Research Avenues for 6 Methyl 4 Methoxy Benzofurazan
The landscape of chemical research is continually evolving, driven by technological advancements and the demand for novel molecular solutions. For the benzofurazan (B1196253) class of compounds, including 6-Methyl-4-methoxy-benzofurazan, the future holds significant promise. Emerging research trends are set to deepen the understanding of these molecules and expand their applications. Key areas of future development include the integration of computational methods, advanced analytical techniques for real-time study, sophisticated design strategies for new research tools, innovative synthetic methodologies, and collaborative cross-disciplinary investigations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
